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These application notes provide a comprehensive overview of the use of M1 and M4
muscarinic acetylcholine receptor (MAChR) agonists to investigate the function of the
cholinergic system. This includes an examination of their mechanism of action, relevant
signaling pathways, and protocols for key preclinical and clinical experiments.

Introduction

The M1 and M4 muscarinic acetylcholine receptors are G-protein coupled receptors
predominantly expressed in the central nervous system (CNS) and are key targets for
therapeutic intervention in neuropsychiatric and neurodegenerative disorders such as
schizophrenia and Alzheimer's disease.[1][2] Agonists targeting these receptors offer a novel
approach to modulating cholinergic signaling, which plays a crucial role in cognitive processes,
including learning and memory.[3][4] Unlike traditional antipsychotics that primarily target
dopamine receptors, M1/M4 agonists work by modulating acetylcholine pathways, which in turn
indirectly affect dopamine release.[5][6] This alternative mechanism is associated with a
reduced burden of side effects commonly seen with dopamine receptor blockers, such as
extrapyramidal symptoms, weight gain, and metabolic disturbances.[3][6]

A new class of treatments for psychosis is emerging with muscarinic agonists that have a
mechanism distinct from typical and atypical antipsychotics.[7] Several M1/M4 agonists and
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positive allosteric modulators (PAMSs) are in various stages of preclinical and clinical
development, demonstrating promising efficacy in treating psychosis and cognitive impairment.

[8][°]

Mechanism of Action and Signaling Pathways

M1 and M4 receptors are part of the five subtypes of muscarinic acetylcholine receptors (M1-
M5).[1] They are distinguished by their primary G-protein coupling and subsequent downstream
signaling cascades.

e M1 Receptors: Primarily couple to Gag/11 G-proteins.[1][10] Activation of this pathway leads
to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol
4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3
triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C
(PKC).[1] This signaling cascade ultimately leads to neuronal excitation.[11] M1 receptors
are highly expressed in brain regions critical for cognition, such as the hippocampus and
prefrontal cortex.[1][4]

o M4 Receptors: Predominantly couple to Gai/o G-proteins.[1][10] Activation of M4 receptors
inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine
monophosphate (CAMP) levels.[11] This signaling pathway generally results in neuronal
inhibition.[11] M4 receptors are strategically located in the striatum, where their activation
can indirectly modulate dopamine signaling, a key pathway implicated in psychosis.[2][12]

The distinct yet complementary actions of M1 and M4 receptors provide a powerful mechanism
for modulating cholinergic function and influencing other neurotransmitter systems.
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Caption: M1 Receptor Signaling Pathway.
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Caption: M4 Receptor Signaling Pathway.

Key M1/M4 Agonists in Research and Development

Several M1/M4 agonists have been instrumental in probing the cholinergic system and are in

various stages of clinical development.
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Compound Mechanism of Action Key Findings
Demonstrated improvements
in positive and negative

) ) ) symptoms in schizophrenia

Xanomeline M1/M4 preferring agonist.[13]

patients and showed pro-
cognitive effects in Alzheimer's
disease.[14][15]

KarXT (Xanomeline-Trospium)

Dual M1/M4 muscarinic
acetylcholine receptor agonist
combined with a peripherally
acting muscarinic antagonist
(trospium) to reduce peripheral
side effects.[5][16]

Showed a favorable long-term
metabolic profile, with an
average weight decrease of
2.6 kg at one year in 65% of
patients.[5] Exhibited a low
incidence (<1%) of
extrapyramidal symptoms,

akathisia, and dyskinesia.[3]

Emraclidine (CVL-231)

Selective M4 positive allosteric
modulator (PAM).[12][17]

In a Phase 1b trial, a 30mg
once-daily dose led to a
clinically meaningful and
statistically significant
improvement in PANSS total
score at 6 weeks (12.7 point
reduction).[17][18] Generally
well-tolerated with infrequent
gastrointestinal side effects
and no association with weight
gain.[17]

NBI-1117568

Selective M4 orthosteric
agonist.[19][20]

A 20 mg once-daily dose
demonstrated a clinically
meaningful and statistically
significant reduction in PANSS
total score at Week 6, with a
placebo-adjusted mean
reduction of 7.5 points.[19][21]
Well-tolerated with minimal

gastrointestinal effects and no
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weight gain relative to placebo.
[19]

Showed robust activity in
preclinical models of psychosis
(amphetamine-induced
hyperlocomotion, PCP-induced
hyperlocomotion, and

Potent M1 and M4 receptor N _

ML-007 ) conditioned avoidance

agonist.[7][8]
response).[8] Demonstrated
stronger intrinsic agonist
activity at both M1 and M4
receptors compared to

xanomeline.[8]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of
M1/M4 agonists.

1. Amphetamine-Induced Hyperlocomotion

This model assesses the potential antipsychotic activity of a compound by measuring its ability
to reverse the locomotor-stimulant effects of amphetamine.

e Animals: Male C57BL/6J mice.
o Apparatus: Open-field arenas equipped with automated activity monitoring systems.
e Procedure:

o Acclimate mice to the testing room for at least 1 hour before the experiment.

o Administer the M1/M4 agonist (e.g., ML-007 or xanomeline) or vehicle via the appropriate
route (e.g., intraperitoneal injection).

o After a predetermined pretreatment time, administer amphetamine (e.g., 2.5 mg/kg,
subcutaneous).
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o Immediately place the mice in the open-field arenas and record locomotor activity for a
specified duration (e.g., 60 minutes).

o Data Analysis: The primary endpoint is the total distance traveled or the number of beam
breaks. Compare the activity of agonist-treated groups to the vehicle-treated group that
received amphetamine. A significant reduction in hyperlocomotion suggests antipsychotic-
like effects.

2. Conditioned Avoidance Response (CAR)

The CAR model is a well-validated behavioral assay for predicting the efficacy of antipsychotic
drugs. It assesses a compound's ability to selectively suppress a learned avoidance response
without impairing the ability to escape an aversive stimulus.

e Animals: Male Sprague-Dawley rats.

o Apparatus: Shuttle boxes with two compartments separated by a door, each with a grid floor
capable of delivering a mild foot shock. A conditioned stimulus (CS; e.g., a light or tone) and
an unconditioned stimulus (US; e.g., a foot shock) are presented.

e Procedure:

o Training: Place a rat in one compartment. Present the CS for a set duration (e.g., 10
seconds), followed by the US. The rat can avoid the shock by moving to the other
compartment during the CS presentation (avoidance response). If it fails to move, the
shock is delivered until it escapes to the other compartment (escape response). Repeat
for a set number of trials per day until a stable baseline of avoidance responding is
achieved.

o Testing: Once trained, administer the M1/M4 agonist or vehicle. After the appropriate
pretreatment interval, place the rat in the shuttle box and begin the test session.

o Data Analysis: Record the number of avoidance responses, escape responses, and escape
failures. An effective antipsychotic-like compound will decrease the number of avoidance
responses without significantly increasing escape failures.

3. Pharmacological Magnetic Resonance Imaging (phMRI)
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phMRI is used to investigate the effects of a compound on brain functional activity in living
animals.[13][22]

¢ Animals: Male mice or rats.

e Procedure:

[¢]

Anesthetize the animal and secure it in an MRI-compatible stereotaxic frame.
o Acquire baseline resting-state fMRI (rsfMRI) scans to assess functional connectivity.

o Administer the M1/M4 agonist (e.g., xanomeline) and acquire post-dose phMRI scans to
measure changes in the blood-oxygen-level-dependent (BOLD) signal.[23]

o In some protocols, a challenge agent like phencyclidine (PCP) or ketamine is administered
after the agonist to assess the agonist's ability to modulate the effects of NMDA receptor
antagonists.[13]

o Data Analysis: Analyze changes in BOLD signal amplitude and functional connectivity
between brain regions. For example, xanomeline has been shown to decrease neocortical
and striatal connectivity but increase connectivity within the nucleus accumbens and basal
forebrain.[13][23]
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Caption: General Drug Development Workflow.

1. Assessment of Efficacy in Schizophrenia
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Clinical trials in schizophrenia typically assess the efficacy of a new drug in reducing the
positive and negative symptoms of the disorder.

o Study Design: Randomized, double-blind, placebo-controlled trials.

» Participants: Adults with a diagnosis of schizophrenia who are experiencing an acute
exacerbation of symptoms.

« Intervention: Administration of the M1/M4 agonist (e.g., KarXT, emraclidine, NBI-1117568) or
placebo for a specified duration (e.g., 6 weeks).

e Primary Endpoint: The change from baseline in the Positive and Negative Syndrome Scale
(PANSS) total score. The PANSS is a standardized rating scale used to assess the severity
of schizophrenia symptoms.

e Secondary Endpoints:
o Change in the Clinical Global Impression of Severity (CGI-S) scale.
o Changes in positive and negative symptom subscales of the PANSS.

o Assessment of safety and tolerability, including the incidence of adverse events such as
extrapyramidal symptoms, weight gain, and gastrointestinal issues.

2. Assessment of Cognitive Function

Given the role of the cholinergic system in cognition, M1/M4 agonists are also evaluated for
their potential to improve cognitive deficits.

o Study Design: Can be integrated into efficacy trials for schizophrenia or conducted as
separate studies in populations with cognitive impairment (e.g., Alzheimer's disease or
cognitive impairment associated with schizophrenia).

o Assessments: A battery of standardized neuropsychological tests targeting various cognitive
domains, such as:

o Episodic Memory: e.g., Hopkins Verbal Learning Test-Revised (HVLT-R).
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o Working Memory: e.g., N-back tasks.
o Attention/Vigilance: e.g., Continuous Performance Test (CPT).

o Executive Function: e.g., Wisconsin Card Sorting Test (WCST).

o Data Analysis: Compare changes in cognitive performance from baseline between the
agonist-treated and placebo groups.

Conclusion

The use of M1/M4 agonists represents a significant advancement in our ability to probe and
modulate the cholinergic system. These compounds have demonstrated considerable promise
in preclinical models and clinical trials for the treatment of psychosis and cognitive impairment.
The detailed protocols and data presented in these application notes provide a framework for
researchers and drug development professionals to further explore the therapeutic potential of
this exciting class of molecules. The continued investigation of M1/M4 agonists holds the
potential to deliver novel and improved treatments for a range of debilitating CNS disorders.
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BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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